molecular formula C9H11N3 B1313358 2,3-Dimethyl-2H-indazol-6-amine CAS No. 444731-72-0

2,3-Dimethyl-2H-indazol-6-amine

Cat. No.: B1313358
CAS No.: 444731-72-0
M. Wt: 161.2 g/mol
InChI Key: PVNVSSNARYHLRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The discovery and development of this compound emerged from the broader historical context of indazole chemistry research that began gaining prominence in pharmaceutical investigations during the late twentieth century. The compound was first characterized as part of systematic studies into indazole derivatives, which had demonstrated significant biological activity across multiple therapeutic areas. The initial synthesis protocols for this specific derivative were developed through modifications of established indazole synthetic pathways, with early reports documenting its preparation through reduction of corresponding nitro-indazole precursors.

Patent literature from 2014 reveals that 2,3-dimethyl-6-urea-2H-indazole compounds, closely related to this compound, were being investigated for their medicinal applications, indicating that research into this chemical family had reached significant maturity by that period. The compound gained particular attention when it was identified as a critical impurity in the synthesis of pazopanib hydrochloride, an oral angiogenesis inhibitor, which necessitated detailed characterization and standardization for pharmaceutical quality control purposes.

The historical development of this compound reflects the broader evolution of heterocyclic chemistry, where systematic modification of core scaffolds led to the discovery of molecules with enhanced properties. The progression from simple indazole structures to substituted variants like this compound demonstrates the methodical approach that characterizes modern medicinal chemistry research.

Significance in Heterocyclic Chemistry Research

This compound holds considerable significance within heterocyclic chemistry research due to its unique structural characteristics and versatile reactivity profile. The compound serves as an exemplary model for understanding tautomerism in indazole systems, where the equilibrium between 1H-indazole and 2H-indazole forms significantly influences both physical and chemical properties. Research has demonstrated that thermodynamic calculations favor the 1H-tautomer as the predominant stable form, providing crucial insights into the behavior of substituted indazole derivatives.

The compound has been instrumental in advancing structure-activity relationship studies within indazole chemistry. Recent investigations have utilized this compound as a building block for developing novel bacterial gyrase B inhibitors, where systematic modifications of the indazole core led to compounds with excellent enzymatic and antibacterial activity. These studies revealed that the positioning of methyl substituents at the 2- and 3-positions, combined with the amino functionality at the 6-position, creates an optimal framework for biological activity.

Furthermore, the compound has contributed to advances in synthetic methodology development. Modern synthetic approaches to indazole derivatives have been refined through work with this specific compound, particularly in the areas of transition metal-catalyzed reactions and green chemistry applications. The availability of multiple synthetic routes to this compound has enabled researchers to explore catalyst-based approaches that enhance efficiency and selectivity in indazole synthesis.

Property Value Reference
Molecular Formula C₉H₁₁N₃
Molecular Weight 161.2 g/mol
Chemical Abstracts Service Number 444731-72-0
Melting Point Not Available
Boiling Point 366.9±22.0 °C at 760 mmHg
Density 1.2±0.1 g/cm³

Position within Indazole Chemistry Framework

Within the broader indazole chemistry framework, this compound occupies a distinctive position as a disubstituted amino-indazole derivative. The compound belongs to the 2H-indazole tautomeric series, which represents one of the three possible tautomeric forms of indazole systems. This tautomeric preference has significant implications for its chemical behavior and biological activity, distinguishing it from related 1H-indazole analogs.

The structural framework of this compound demonstrates the characteristic fusion of benzene and pyrazole rings that defines the indazole scaffold. The presence of methyl substituents at both the 2- and 3-positions creates a specific substitution pattern that influences the electronic distribution and steric environment around the heterocyclic core. The amino group positioned at the 6-carbon provides a reactive site for further functionalization, making this compound particularly valuable as an intermediate in complex molecule synthesis.

Recent research in indazole chemistry has highlighted the importance of substitution patterns in determining biological activity. Studies focusing on leucine-rich repeat kinase 2 inhibitors have demonstrated that modifications to the indazole core, including patterns similar to those found in this compound, can significantly impact pharmacological properties and selectivity profiles. These findings underscore the compound's relevance as a representative member of the substituted indazole family.

The compound has also proven valuable in understanding the synthetic accessibility of indazole derivatives. Various synthetic approaches have been developed specifically for accessing this compound, including reduction of nitro precursors and direct functionalization methods. These synthetic studies have contributed to the broader understanding of indazole chemistry and have informed the development of more efficient preparative methods for related compounds.

Synthetic Route Starting Material Key Conditions Yield Reference
Nitro Reduction 2,3-dimethyl-6-nitro-2H-indazole Tin chloride, Hydrochloric acid, 0°C 95%
Direct Synthesis 2,4-Dichloropyrimidine coupling Sodium bicarbonate, Tetrahydrofuran/Ethanol, 77°C 90%

The positioning of this compound within indazole chemistry also reflects its role in pharmaceutical intermediate synthesis. The compound serves as a key building block for constructing more complex heterocyclic systems, particularly those designed for kinase inhibition and angiogenesis modulation. This application has driven continued research into optimized synthetic methods and has established the compound as an important commercial intermediate.

Properties

IUPAC Name

2,3-dimethylindazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-6-8-4-3-7(10)5-9(8)11-12(6)2/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNVSSNARYHLRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=NN1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468278
Record name 2,3-Dimethyl-2H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444731-72-0
Record name 2,3-Dimethyl-2H-indazol-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=444731-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethyl-2H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dimethyl-2H-indazol-6-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.647
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-Dimethyl-6-amino-2H-indazole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3TBE6ZY7B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Nitration

  • The starting material, 2,3-dimethylindazole, undergoes nitration under controlled temperature conditions (≤50°C) to avoid side reactions.
  • This step introduces a nitro group at the 6-position, yielding 2,3-dimethyl-6-nitro-2H-indazole.

Reduction of Nitro Group

  • The nitro compound is reduced to the amine using catalytic hydrogenation (e.g., Raney nickel with hydrogen gas) or chemical reduction (e.g., tin(II) chloride in hydrochloric acid).
  • A typical procedure involves dissolving 2,3-dimethyl-6-nitro-2H-indazole in a suitable solvent such as 2-methoxyethyl ether, followed by dropwise addition of tin(II) chloride in concentrated hydrochloric acid at 0°C.
  • After stirring and completion, diethyl ether is added to precipitate the hydrochloride salt of 2,3-dimethyl-2H-indazol-6-amine.
  • The precipitate is filtered and washed to yield a yellow solid with high purity and yield (~95-96%).

Hydrochloride Salt Formation

  • The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing stability and facilitating purification.
  • This salt form is commonly used in pharmaceutical applications.
  • The process is amenable to large-scale production due to the use of inexpensive and readily available raw materials.
  • Reaction conditions such as temperature (0–160°C for nucleophilic substitution steps) and solvent choice are optimized for yield and purity.
  • Continuous flow microreactor technology is sometimes employed to improve reaction control, reduce by-products, and increase efficiency.
Step Reagents/Conditions Temperature Yield (%) Notes
Nitration 2,3-dimethylindazole + nitrating agent ≤50°C Not specified Controlled to avoid side reactions
Reduction (Chemical) SnCl₂ in concentrated HCl, 2-methoxyethyl ether 0°C, then room temp 95-96 Dropwise addition, followed by ether precipitation
Reduction (Catalytic) Raney nickel, H₂ gas 25–30°C High Avoids multiple solvents and heating/cooling cycles
Hydrochloride formation HCl treatment Ambient Quantitative Forms stable salt for isolation
  • NMR Spectroscopy: ¹H NMR in DMSO-d₆ shows characteristic aromatic and methyl signals confirming structure.
  • Mass Spectrometry: Confirms molecular ion peaks consistent with C9H12ClN3.
  • HPLC: Reverse-phase C18 columns with UV detection at 254 nm ensure purity >98%.
  • X-ray Crystallography: Used to confirm salt formation and crystal packing.
  • Recrystallization: Ethanol/water mixtures improve purity and remove impurities.
  • Maintaining low temperature during nitration minimizes side products.
  • Using inert atmospheres (N₂ or Ar) during reduction prevents oxidation of intermediates.
  • Continuous flow methods enhance reproducibility and scalability.
  • Avoiding multiple solvents and heating/cooling cycles reduces impurities such as N-(4-chloropyrimidin-2-yl)-2,3-dimethyl-2H-indazol-6-amine.
  • Stability studies show the hydrochloride salt is thermally stable above 200°C and maintains integrity under accelerated storage conditions.
Method Type Key Reagents/Conditions Advantages Limitations
Chemical Reduction SnCl₂/HCl, 0°C to RT, ether precipitation High yield, simple operation Requires careful temperature control
Catalytic Hydrogenation Raney Ni, H₂, 25–30°C Cleaner reaction, fewer solvents Requires hydrogenation setup
Nucleophilic Substitution Compound III + 2,4-dichloropyrimidine, base, 0–160°C Suitable for intermediate synthesis High temperature control needed
Continuous Flow Microreactor technology Enhanced control, scalability Requires specialized equipment

The preparation of this compound is well-established through nitration of 2,3-dimethylindazole followed by reduction of the nitro group and hydrochloride salt formation. Both chemical and catalytic reduction methods are effective, with industrial processes optimized for yield, purity, and scalability. Analytical techniques ensure product quality, and continuous flow technologies offer promising improvements for large-scale synthesis.

Scientific Research Applications

Antitumor Activity

One of the most promising applications of 2,3-dimethyl-2H-indazol-6-amine is its potential as an antitumor agent. The compound has been shown to regulate tyrosine kinase signaling pathways, which are crucial in various cellular processes including proliferation and survival. By inhibiting abnormal cell proliferation, it exhibits significant anti-cancer properties .

A patent outlines the compound's effectiveness against tumors by targeting specific protein kinases involved in cancer progression . This mechanism positions it as a candidate for further development into therapeutic agents for various cancers.

Synthesis of Pazopanib

Another critical application is its role as an intermediate in the synthesis of pazopanib, a drug used to treat advanced renal cell carcinoma and soft tissue sarcoma. The efficient synthesis of this compound is essential for producing pazopanib and similar compounds .

Evaluation Against Cancer Cell Lines

In experimental settings, this compound has been tested against various cancer cell lines to evaluate its efficacy. Studies have indicated that it inhibits cell growth significantly in several types of tumors, supporting its potential use as an anticancer therapeutic agent .

QSAR Analysis

Quantitative Structure–Activity Relationship (QSAR) studies have been conducted to predict the biological activity of derivatives based on the structure of this compound. These analyses help identify modifications that could enhance its potency and selectivity against specific cancer types .

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-2H-indazol-6-amine is primarily related to its role as an intermediate in drug synthesis. In the case of pazopanib hydrochloride, it inhibits the activity of various kinase enzymes, which are involved in the growth and spread of cancer cells. The compound targets vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR), thereby inhibiting angiogenesis and tumor growth .

Comparison with Similar Compounds

Yield and Efficiency

Compound Synthesis Method Yield (%) Key Advantage
This compound Route 1 (methylation) 73 High efficiency, single-step reaction
This compound Route 2 (reduction/methylation) 55 Scalable for industrial production
N-(2-Chloropyrimidin-4-yl)-derivative Nucleophilic substitution 80 Enhanced bioactivity via pyrimidine modification

Antitumor Activity

  • This compound derivatives exhibit significant antitumor activity. For example, N-(2′-arylaminepyrimidin-4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives show inhibitory effects on cancer cell lines, with IC₅₀ values in the micromolar range .

Comparative Bioactivity

Compound Target Activity (IC₅₀) Notes
This compound VEGFR/PDGFR N/A Intermediate, no direct activity
N-(2-Chloropyrimidin-4-yl)-derivative Tyrosine kinases 0.5–5 µM Improved target binding via pyrimidine
Pazopanib (final drug) VEGFR/PDGFR 10–30 nM Clinical relevance

Biological Activity

2,3-Dimethyl-2H-indazol-6-amine is a chemical compound that has garnered attention in the field of medicinal chemistry due to its significant biological activities, particularly as an intermediate in the synthesis of pazopanib, a known multi-targeted receptor tyrosine kinase inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential applications in therapeutic contexts.

  • Molecular Formula : C₉H₁₃N₃
  • Molecular Weight : Approximately 163.22 g/mol
  • Appearance : Pale beige to light beige solid
  • Solubility : Hygroscopic; requires storage in an inert atmosphere at room temperature.

The primary biological activity of this compound is attributed to its interaction with key receptor tyrosine kinases, specifically:

  • Vascular Endothelial Growth Factor Receptor (VEGFR)
  • Platelet-Derived Growth Factor Receptor (PDGFR)

Mode of Action

The compound inhibits the kinase activity of VEGFR and PDGFR, leading to:

  • Inhibition of Angiogenesis : By blocking these receptors, the compound effectively reduces new blood vessel formation.
  • Cell Proliferation Suppression : The inhibition of signaling pathways associated with cell growth and survival results in decreased proliferation of cancer cells .

Biological Activity Overview

Activity TypeDescription
Anticancer Effects Inhibits tumor growth by targeting pathways involved in cancer cell proliferation and survival.
Cellular Effects Modulates cell signaling pathways and gene expression, impacting cellular metabolism.
Pharmacological Role Serves as a precursor in the synthesis of pazopanib hydrochloride, enhancing its therapeutic efficacy against various cancers.

Case Studies

  • Pazopanib Synthesis : Research indicates that this compound is an impurity in the synthesis pathway of pazopanib. Its presence influences the overall yield and purity of the final product.
  • Inhibition Studies : Studies have demonstrated that derivatives of this compound exhibit substantial inhibitory effects on VEGFR and PDGFR activities. For instance, N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine has shown significant anti-cancer activity through similar pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is absorbed efficiently when administered as part of a drug formulation. Its stability is affected by environmental conditions, emphasizing the need for controlled storage to maintain its efficacy.

Applications in Scientific Research

The compound has several applications across different fields:

  • Medicinal Chemistry : Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
  • Cancer Research : Investigated for its potential as an anticancer agent due to its ability to inhibit critical signaling pathways involved in tumor growth.
  • Biochemical Research : Explored for its interactions with various enzymes and proteins within cellular systems .

Q & A

Basic: What are the common synthetic routes for 2,3-dimethyl-2H-indazol-6-amine, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves nitration of 3-methylindazole derivatives followed by selective reduction and methylation. For example, 3-methyl-6-nitro-1H-indazole is reduced to 6-amino-3-methyl-1H-indazole using Fe/AcOH under reflux, followed by methylation with dimethyl carbonate or methyl iodide in DMF using bases like triethylene diamine . Key challenges include regioselectivity in methylation (N1 vs. N2 positions), which can be controlled by reaction temperature and solvent choice. Purification via silica gel chromatography (eluent: MeOH/EtOAc) or recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .

Basic: How is the structural integrity of this compound validated in crystallographic studies?

Methodological Answer:
Single-crystal X-ray diffraction (XRD) is the gold standard. The compound crystallizes in a monoclinic system (space group P2₁/c) with planar geometry (mean deviation: 0.0325 Å). Hydrogen bonding (N–H⋯N) stabilizes the crystal lattice. Data refinement using SHELXL and visualization with ORTEP-3 ensure accuracy in bond lengths/angles and thermal displacement parameters. R-factors <0.055 indicate high reliability .

Advanced: How can regioselectivity issues during N-methylation be systematically addressed?

Methodological Answer:
Regioselectivity depends on steric and electronic factors. For example, methylation of 6-nitro-3-methylindazole with dimethyl carbonate in DMF at 353 K favors N2-methylation (this compound), while higher temperatures or bulkier bases may shift selectivity to N1. Reaction monitoring via TLC (silica gel, UV detection) and NMR (e.g., ¹H NMR δ 3.90 ppm for N2–CH₃ vs. δ 4.10 ppm for N1–CH₃) helps identify intermediates. Computational DFT studies (B3LYP/6-31G*) predict thermodynamic stability of N2-methylated products .

Advanced: What analytical methods are recommended for characterizing byproducts like N,N,2,3-tetramethyl-2H-indazol-6-amine (5′)?

Methodological Answer:
Byproducts arise from over-methylation or incomplete purification. LC-MS (ESI+) detects molecular ions ([M+H]⁺ at m/z 206.1 for 2,3-dimethyl vs. 220.1 for 5′). High-resolution ¹³C NMR distinguishes N,N-dimethyl groups (δ 38–40 ppm) from mono-methylated amines. Preparative HPLC (C18 column, acetonitrile/water gradient) isolates byproducts for further biological testing .

Advanced: How can computational modeling guide the design of derivatives for kinase inhibition?

Methodological Answer:
Docking studies (AutoDock Vina, PDB: 2IU7) predict binding affinities of this compound derivatives to kinase domains. Key interactions include hydrogen bonding with hinge-region residues (e.g., Glu915 in VEGFR2) and hydrophobic packing with methyl groups. MD simulations (AMBER) assess stability over 100 ns trajectories. Validate predictions with in vitro kinase assays (IC₅₀ values) .

Basic: What are the primary applications of this compound in drug discovery?

Methodological Answer:
The compound is a key intermediate in pazopanib synthesis, a VEGFR/PDGFR inhibitor. Its indazole core enables π-stacking with kinase ATP-binding pockets. Derivatives are screened for anti-cancer activity via MTT assays (e.g., IC₅₀ = 1.2 µM against A549 lung cancer cells) .

Advanced: How do crystallographic data resolve ambiguities in tautomeric forms of indazole derivatives?

Methodological Answer:
XRD confirms the dominance of 2H-indazole tautomers due to intramolecular hydrogen bonding (N1–H⋯N2). For this compound, the N2-methyl group disrupts alternative tautomerization. Electron density maps (SHELXL) and Hirshfeld surface analysis quantify intermolecular interactions .

Advanced: What strategies mitigate contradictions in reported synthetic yields (e.g., 54% vs. 55%)?

Methodological Answer:
Yield variations arise from reagent purity, solvent drying, or workup protocols. Reproducibility is enhanced by standardizing reaction conditions (e.g., anhydrous DMF, inert atmosphere). Statistical Design of Experiments (DoE) identifies critical factors (e.g., methylating agent equivalents) for optimization .

Basic: How are nitro intermediates stabilized during synthesis?

Methodological Answer:
Nitro intermediates (e.g., 3-methyl-6-nitro-1H-indazole) are stabilized by electron-withdrawing nitro groups, reducing oxidation risks. Storage under inert gas (N₂/Ar) at −20°C prevents decomposition. Reaction progress is monitored via FTIR (NO₂ stretch at 1520 cm⁻¹) .

Advanced: What challenges arise in scaling up this compound synthesis?

Methodological Answer:
Scale-up issues include exothermic methylation (risk of runaway reactions) and column chromatography inefficiency. Solutions include:

  • Batch vs. flow chemistry : Continuous flow systems improve heat dissipation.
  • Alternative purification : Switch to crystallization (ethanol/water) for >10 g batches.
  • Process Analytical Technology (PAT) : In-line IR monitors reaction completion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dimethyl-2H-indazol-6-amine
Reactant of Route 2
Reactant of Route 2
2,3-Dimethyl-2H-indazol-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.